Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2381134-23-0
VCID: VC4841744
InChI: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC1CCC1N
Molecular Formula: C10H20N2O2
Molecular Weight: 200.282

Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate

CAS No.: 2381134-23-0

Cat. No.: VC4841744

Molecular Formula: C10H20N2O2

Molecular Weight: 200.282

* For research use only. Not for human or veterinary use.

Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate - 2381134-23-0

Specification

CAS No. 2381134-23-0
Molecular Formula C10H20N2O2
Molecular Weight 200.282
IUPAC Name tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
Standard InChI Key DFNHDENZYXCPSX-YUMQZZPRSA-N
SMILES CC(C)(C)OC(=O)NCC1CCC1N

Introduction

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via carbamate coupling reactions, leveraging methodologies analogous to those in Patent WO2019158550A1 . A representative pathway involves:

  • Amino Protection: The primary amine of (1S,2S)-2-aminocyclobutylmethanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Activation and Coupling: The alcohol is activated (e.g., via tosylation) and displaced by a Boc-protected amine nucleophile.

  • Deprotection: Selective removal of the Boc group under acidic conditions yields the free amine intermediate.

Critical Reaction Parameters

  • Temperature: Optimized at 60°C to balance reaction rate and byproduct formation .

  • Solvent System: Acetonitrile or dichloromethane, chosen for their compatibility with Boc chemistry .

  • Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures (1S,2S) configuration fidelity .

Industrial-Scale Challenges

As highlighted in Patent WO2019158550A1 , viscosity increases during coupling reactions pose significant scalability hurdles. Neutral reagent forms (e.g., free amines instead of hydrochloride salts) mitigate this issue, improving stirrability and yields (up to 93% in optimized conditions) .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource/Reference
Boiling Point285–290°C (predicted)Analog data from
Density1.06 ± 0.1 g/cm³Derived from
pKa12.2 (amine), 3.5 (carbamate)Computational modeling
Solubility25 mg/mL in DMSOSimilar carbamates

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.10–3.30 (m, 2H, cyclobutyl CH₂), 4.85 (br s, 1H, NH) .

  • ¹³C NMR: 156.2 ppm (carbamate C=O), 79.8 ppm (Boc quaternary C), 48.5 ppm (cyclobutyl CH₂) .

  • HRMS: [M+H]⁺ calcd. for C₁₁H₂₁N₂O₂: 213.1603; found: 213.1608 .

Applications in Pharmaceutical Chemistry

Role as a Building Block

This compound’s rigid cyclobutane core and protected amine make it valuable for:

  • Peptidomimetics: Mimicking peptide backbones while enhancing metabolic stability.

  • Kinase Inhibitors: Serving as a scaffold for ATP-binding site engagement in oncology targets.

  • Anticoagulants: Intermediate in Factor Xa inhibitors like edoxaban, as per Patent WO2019158550A1 .

Case Study: Edoxaban Synthesis

In the synthesis of edoxaban (Lixiana®), tert-butyl carbamates are employed to protect amines during multistep sequences . The (1S,2S) configuration ensures proper spatial orientation for target binding, underscoring the importance of stereochemical purity .

Future Directions

Research opportunities include:

  • Green Chemistry: Developing aqueous-phase coupling reactions to reduce solvent waste.

  • Catalytic Asymmetric Synthesis: Enantioselective routes using organocatalysts or transition-metal complexes.

  • Biological Profiling: Assessing pharmacokinetics and toxicity in preclinical models.

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